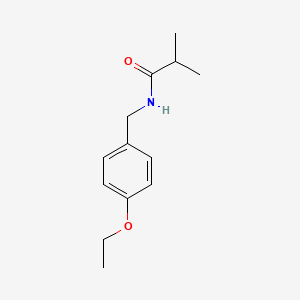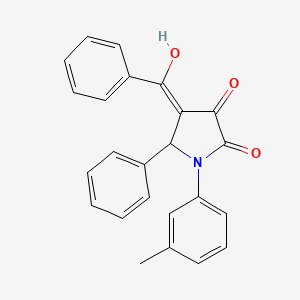
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. BHPP is a pyrrolone derivative that exhibits interesting pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. In
Wirkmechanismus
The mechanism of action of 4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In a study conducted by Li et al., this compound was found to inhibit the activation of NF-κB signaling pathway, which is known to play a crucial role in the regulation of inflammation and immune response. Furthermore, this compound has been shown to induce the expression of Nrf2, a transcription factor that regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. In a study conducted by Wang et al., this compound was found to reduce the levels of inflammatory cytokines and oxidative stress markers in a rat model of acute lung injury. Furthermore, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its easy synthesis and availability, as well as its diverse pharmacological properties. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, including exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process that involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-buten-1-one. The resulting compound is then reacted with benzoyl chloride and sodium hydroxide to produce the intermediate product, 4-benzoyl-3-methyl-1-phenyl-2-pyrrolidinone. Finally, this compound is obtained by reacting the intermediate product with phenylhydrazine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. In a study conducted by Huang et al., this compound was found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes in macrophages. Furthermore, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. In addition, this compound has demonstrated antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16-9-8-14-19(15-16)25-21(17-10-4-2-5-11-17)20(23(27)24(25)28)22(26)18-12-6-3-7-13-18/h2-15,21,26H,1H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXAABMLBTHKZ-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)
![N-[4-(diethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5426196.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)
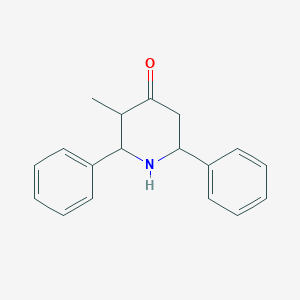
![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)
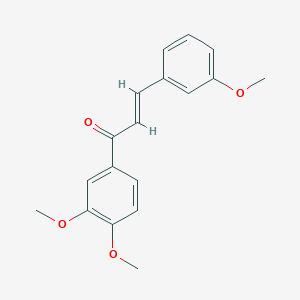

![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)
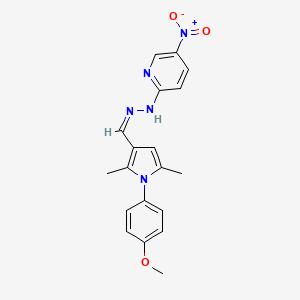
![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B5426291.png)
![N'-benzyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}sulfamide](/img/structure/B5426292.png)
